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Compound of Interest

Compound Name: Fluoxetine Succinamic Acid

Cat. No.: B195944

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic
techniques used for the analysis of Fluoxetine Succinamic Acid. Fluoxetine Succinamic
Acid, also known as USP Fluoxetine Related Compound A, is a significant compound in the
pharmaceutical landscape related to the widely used antidepressant, Fluoxetine. This
document details the principles and data obtained from Nuclear Magnetic Resonance (NMR)
Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering valuable
insights for researchers and professionals in drug development and quality control.

Chemical Structure and Properties

Fluoxetine Succinamic Acid is chemically identified as 4-[methyl-[3-phenyl-3-[4-
(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid. Its molecular formula is
C21H22F3NOa4, with a molecular weight of 409.4 g/mol . A thorough understanding of its
structure is fundamental to interpreting the spectroscopic data presented in the subsequent
sections.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and
elucidating the structure of a compound. For Fluoxetine Succinamic Acid, Liquid
Chromatography-Mass Spectrometry (LC-MS) is a commonly employed method.
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Data Presentation
Parameter Value Reference
Molecular Formula C21H22F3NOa4 PubChem
Molecular Weight 409.4 g/mol PubChem
Monoisotopic Mass 409.1501 g/mol PubChem
Precursor m/z (ESI+) 410.1574 [M+H]* PubChem

Table 1: Key Mass Spectrometry Data for Fluoxetine Succinamic Acid. This table
summarizes the fundamental mass spectrometry properties of the compound.

Experimental Protocol: Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS)

A detailed experimental protocol for the analysis of Fluoxetine Succinamic Acid using LC-
MS/MS is outlined below. This protocol is based on methodologies used for the analysis of
Fluoxetine and its related compounds.

Instrumentation:

e High-Performance Liquid Chromatography (HPLC) system coupled with a high-resolution
mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:
e Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 pum particle size).

¢ Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in
acetonitrile.

e Flow Rate: 0.3 mL/min.
e Column Temperature: 40 °C.

* Injection Volume: 5 pL.
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Mass Spectrometry Conditions:

¢ lonization Mode: Electrospray lonization (ESI), positive mode.
o Capillary Voltage: 3.5 kV.

e Source Temperature: 120 °C.

o Desolvation Temperature: 350 °C.

e Cone Gas Flow: 50 L/h.

e Desolvation Gas Flow: 800 L/h.

o Data Acquisition: Full scan mode (m/z 100-1000) and product ion scan (MS/MS) of the
precursor ion [M+H]* at m/z 410.1574.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,
providing detailed information about the carbon-hydrogen framework. While specific, publicly
available NMR spectra for Fluoxetine Succinamic Acid are scarce, the expected chemical
shifts can be predicted based on the analysis of its constituent parts: the fluoxetine core and
the succinamic acid moiety.

Predicted *H and **C NMR Data

The following tables outline the predicted chemical shifts for the protons (*H) and carbons (*3C)
of Fluoxetine Succinamic Acid. These predictions are based on established NMR data for
fluoxetine and related succinamic acid derivatives.

Table 2: Predicted *H NMR Chemical Shifts for Fluoxetine Succinamic Acid. This table
provides an estimation of the proton NMR signals.
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Predicted Chemical Shift

Protons Multiplicity
(ppm)
Aromatic Protons 6.8-7.6 Multiplet
-CH-O- 5.2-5.6 Multiplet
-CH2-N- 3.2-3.6 Multiplet
-N-CHs 28-31 Singlet
-CH2-CHa2- (propyl chain) 19-23 Multiplet
-CO-CH2-CH2-CO- 24-28 Multiplet
-COOH 10-12 Broad Singlet

Table 3: Predicted 3C NMR Chemical Shifts for Fluoxetine Succinamic Acid. This table

provides an estimation of the carbon-13 NMR signals.

Carbons

Predicted Chemical Shift (ppm)

Aromatic Carbons

115- 160

-CF3 ~124 (quartet)
-C=0 (amide) 170 - 175
-C=0 (acid) 175-180
-CH-O- 75 - 80
-CH2-N- 45 - 55
-N-CHs 35-40

-CHz- (propyl chain) 25-35
-CO-CH2-CH2-CO- 28-35

Experimental Protocol: NMR Spectroscopy

Instrumentation:
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e Ahigh-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:

o Dissolve approximately 5-10 mg of Fluoxetine Succinamic Acid in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., CDCIs, DMSO-ds, or MeOD).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition:

* 'H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio.

e 13C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse
sequence.

e 2D NMR (optional but recommended): Perform COSY (Correlated Spectroscopy) and HSQC
(Heteronuclear Single Quantum Coherence) experiments to aid in the assignment of proton
and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Predicted IR Absorption Bands

The following table lists the characteristic IR absorption bands expected for Fluoxetine
Succinamic Acid based on its functional groups.

Table 4: Predicted IR Absorption Bands for Fluoxetine Succinamic Acid. This table highlights
the key vibrational frequencies.
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Functional Group Wavenumber (cm~—?) Intensity

O-H stretch (Carboxylic Acid) 2500 - 3300 Broad

C-H stretch (Aromatic) 3000 - 3100 Medium

C-H stretch (Aliphatic) 2850 - 3000 Medium

C=0 stretch (Carboxylic Acid) 1700 - 1725 Strong

C=0 stretch (Amide) 1630 - 1680 Strong

C=C stretch (Aromatic) 1450 - 1600 Medium to Weak
C-F stretch 1100 - 1350 Strong

C-O stretch (Ether) 1000 - 1300 Strong

C-N stretch 1000 - 1350 Medium

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy

Instrumentation:
e A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:

o KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200
mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a
thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

Data Acquisition:

o Record the spectrum over the range of 4000 to 400 cm™1.
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e Collect a background spectrum of the empty sample holder (or clean ATR crystal) and
subtract it from the sample spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of a
pharmaceutical compound like Fluoxetine Succinamic Acid and the logical relationship
between the different spectroscopic techniques in structural elucidation.
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¢ To cite this document: BenchChem. [Spectroscopic Analysis of Fluoxetine Succinamic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b195944#spectroscopic-analysis-of-fluoxetine-
succinamic-acid-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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